Enhanced Potency in Apelin Receptor Agonism vs. Non-Fluorinated Scaffold
Incorporation of a 3,3-difluoropiperidine moiety into an apelin receptor agonist scaffold resulted in a substantial increase in potency compared to a non-fluorinated version of the same scaffold [1].
| Evidence Dimension | Potency (EC50) |
|---|---|
| Target Compound Data | 6.5 nM |
| Comparator Or Baseline | 162 nM (Non-fluorinated piperidine analog) |
| Quantified Difference | 24.9-fold improvement in potency (reduction in EC50) |
| Conditions | In vitro apelin receptor agonism assay |
Why This Matters
This quantifiable, 25-fold potency gain demonstrates the specific value of the 3,3-difluoro motif for optimizing receptor interactions, directly impacting lead candidate selection and patent strategy.
- [1] Narayanan, S., et al. (2022). Synthesis and characterization of an orally bioavailable small molecule agonist of the apelin receptor. Bioorganic & Medicinal Chemistry, 66, 116789. View Source
